molecular formula C33H40O15 B7819207 Icariin

Icariin

Número de catálogo: B7819207
Peso molecular: 676.7 g/mol
Clave InChI: TZJALUIVHRYQQB-XGYHSCOOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Icariin is a complex flavonoid glycoside. This compound is characterized by its intricate structure, which includes multiple sugar moieties and a benzopyran core. It is known for its potential biological activities and is often studied for its medicinal properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Icariin involves multiple steps, including glycosylation reactions to attach the sugar moieties to the flavonoid core. The reaction conditions typically require the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain flavonoid glycosides. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The process may include chromatographic techniques for purification.

Análisis De Reacciones Químicas

Hydrolysis of Glycosidic Bonds

Icariin’s structure contains rhamnose (C3-O) and glucose (C7-O) moieties, which are susceptible to enzymatic or acidic hydrolysis:

Enzymatic Hydrolysis

  • Intestinal microbiota metabolize this compound into bioactive aglycones:

    • Icariside II : Removal of C7-O-glucose via β-glucosidase .

    • Icaritin : Subsequent loss of C3-O-rhamnose via α-L-rhamnosidase .

    • Bioavailability: Icariside II achieves 13-fold higher AUC<sub>0-t</sub> than this compound .

Acidic Hydrolysis

  • Treatment with 5% H<sub>2</sub>SO<sub>4</sub> at 50°C for 24 hours cleaves glycosidic bonds, yielding icaritin .

Reaction Type Conditions Products Bioactivity Change
EnzymaticGut microbiotaIcariside II, IcaritinEnhanced PDE5 inhibition
Acidic5% H<sub>2</sub>SO<sub>4</sub>, 50°CIcaritinImproved solubility

Derivatization for Enhanced Bioactivity

Structural modifications at C3 and C7 positions improve this compound’s pharmacological properties:

C3 Modifications

  • Replacement of rhamnose with hydroxyethyl or hydroxypropyl groups increases PDE5 inhibition:

    • Compound 3 (3-O-hydroxyethyl) : IC<sub>50</sub> = 0.083 µM (72-fold potency vs. This compound) .

    • Compound 7 (3-O-hydroxypropyl) : IC<sub>50</sub> = 0.8 µM .

C7 Modifications

  • Removal of glucose (e.g., icariside II) enhances binding to PDE5’s hydrophobic pocket .

Derivative Modification PDE5 IC<sub>50</sub> (µM) Key Interaction
This compoundNative structure6.0H-bond with Ser668
Icariside IIC7-OH2.5Hydrophobic pocket binding
Compound 3C3-O-hydroxyethyl0.083Enhanced catalytic domain binding

Coordination Reactions with Metals

This compound forms complexes with divalent metals, improving stability and bioactivity:

Enzymatic Transformations in Plants

Biosynthesis in Epimedium involves glycosyltransferases to produce this compound analogs:

Key Metabolites Identified

  • Baohuoside I, Epimedin B, and Delphinidin-3-O-galactoside are intermediates in this compound synthesis .

Enzyme Function Metabolite
UDP-glucuronosyltransferaseAdds glucose to C7This compound
Anthocyanidin 3-O-glucoside transferaseModifies C3 positionIcariside II

Oxidative Reactions

This compound’s prenyl group undergoes oxidation, influencing antioxidant properties:

  • Inhibits lipid peroxidation with IC<sub>50</sub> = 70.38 µM (icariside II) .

Key Research Findings

  • Hydrolysis Dependency : >90% of orally administered this compound is converted to icariside II, underscoring the role of gut microbiota .

  • Structure-Activity Relationship : Hydrophobic C3 substituents (e.g., hydroxyethyl) optimize PDE5 inhibition .

  • Metal Complexation : this compound-Zinc enhances pharmacokinetic profiles, likely via chelation .

Aplicaciones Científicas De Investigación

Anticancer Properties

Icariin has emerged as a promising candidate in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Mechanisms of Action :
    • This compound suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This suppression leads to increased apoptosis in cancer cells, particularly in lung cancer models .
    • It also activates the CaMKII/JNK signaling pathway and induces endoplasmic reticulum stress, further promoting cell death in cancer cells .
  • Clinical Studies :
    • A clinical trial involving patients with advanced non-small cell lung cancer showed that this compound derivatives improved median progression-free survival compared to conventional treatments .

Table 1: Summary of Clinical Studies on this compound and Cancer

Study TypeCancer TypeFindingsReference
Clinical TrialNon-small cell lung cancerImproved progression-free survival
In vitroLung cancerInduced apoptosis via PI3K/AKT pathway
In vivoVarious cancersInhibited tumor growth and metastasis

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

  • Mechanisms of Action :
    • This compound reduces amyloid-beta (Aβ) production by inhibiting APP, BACE1, and γ-secretase expression, which are critical in Alzheimer's pathology .
    • It enhances spatial learning and memory by decreasing oxidative stress markers and promoting neurogenesis .

Table 2: Neuroprotective Effects of this compound

Study TypeModelFindingsReference
Animal StudyAPP/PS1 Tg mouse modelReduced Aβ deposition
In vitroNeuronal cellsIncreased neurogenesis
In vivoCerebral ischemia modelDecreased infarct volume via anti-inflammatory effects

Renal Health

This compound has shown efficacy in improving renal function and mitigating conditions such as nephrotic syndrome.

  • Mechanisms of Action :
    • It inhibits pyroptosis (a form of programmed cell death) and reduces inflammatory cytokines such as IL-1β and TGF-β, which are critical in renal fibrosis .

Table 3: Effects of this compound on Renal Function

Study TypeModelFindingsReference
Animal StudyNephrotic syndrome ratsImproved renal function and fibrosis
In vitroRenal cellsDecreased levels of inflammatory markers

Reproductive Health

This compound has been studied for its potential benefits in reproductive health, particularly in conditions like polycystic ovary syndrome (PCOS).

  • Mechanisms of Action :
    • It improves ovarian function by regulating hormone levels and promoting follicular development .

Table 4: Reproductive Benefits of this compound

Study TypeModelFindingsReference
Animal StudyPCOS rat modelEnhanced follicle number and fertility outcomes
In vivoOvarian ageing miceImproved ovarian health markers

Wound Healing

This compound accelerates wound healing processes through enhanced keratinocyte migration and proliferation.

  • Mechanisms of Action :
    • It activates ERK and AKT signaling pathways, promoting cellular proliferation necessary for effective wound closure .

Table 5: Wound Healing Effects of this compound

Study TypeModelFindingsReference
In vitroKeratinocytesIncreased migration and proliferation
In vivoSkin wound modelAccelerated wound closure

Immune Modulation

This compound exhibits immunomodulatory effects that may benefit conditions like autoimmune diseases.

  • Mechanisms of Action :
    • It regulates cytokine production and modulates immune cell activity, showing potential in treating conditions such as rheumatoid arthritis .

Table 6: Immune Modulatory Effects of this compound

Study TypeConditionFindingsReference
ReviewAutoimmune diseasesEnhanced immune response regulation

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparación Con Compuestos Similares

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Rutin: A glycosylated flavonoid with comparable biological activities.

    Kaempferol: Shares structural similarities and exhibits similar pharmacological effects.

Uniqueness

Icariin is unique due to its specific glycosylation pattern and the presence of the methoxyphenyl and butenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

Icariin is a flavonoid glycoside primarily derived from the Epimedium genus, commonly known as Horny Goat Weed. It has gained attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant data tables and case studies.

This compound exerts its biological effects through various mechanisms:

  • Anti-inflammatory Effects : this compound significantly reduces inflammation markers such as TNF-α and IL-1β. A meta-analysis involving 19 studies indicated that doses exceeding 27.52 mg/kg/day were particularly effective in managing inflammation across multiple disease types, including respiratory and neurological disorders .
  • Anticancer Properties : this compound has shown promise as an anticancer agent by inhibiting tumor cell proliferation and migration. It affects several signaling pathways, including the PI3K/AKT pathway and the CaMKII/JNK pathway, leading to apoptosis in cancer cells .
  • Neuroprotective Effects : In models of cerebral ischemia, this compound improved outcomes by downregulating inflammatory mediators and enhancing the expression of protective proteins like PPARα and PPARγ .

Anticancer Activity

This compound's anticancer effects have been documented in various studies:

StudyCancer TypeKey Findings
Wu et al., 2019Lung CancerInduced apoptosis via mitochondrial signaling pathway; inhibited AKT phosphorylation.
Yang et al., 2020Lung CancerInhibited proliferation and migration through CaMKII/JNK pathway activation.
Ruilian et al., 2022Bone MetastasisInhibited RANKL and increased OPG expression in nude mice models.

These findings suggest that this compound not only inhibits cancer cell growth but also prevents metastasis.

Neuroprotective Effects

Research highlights this compound's role in neuroprotection:

StudyConditionKey Findings
Xiong et al., 2016Cerebral IschemiaReduced infarct volume by inhibiting NF-ĸB activation; increased PPAR protein levels.
Zhou et al., 2019Alzheimer's DiseaseShowed potential to alleviate symptoms in animal models; reduced oxidative stress markers.

These studies indicate that this compound may be beneficial in treating neurodegenerative diseases.

Case Studies

  • Clinical Trial on Lung Cancer : A trial involving 33 patients with advanced non-small cell lung cancer showed that treatment with icariitin (a metabolite of this compound) resulted in a higher median progression-free survival compared to conventional treatments, although not statistically significant .
  • Animal Model for Osteoporosis : In a study on ovariectomized rats, this compound demonstrated significant improvements in bone density and microarchitecture, suggesting its potential as an anti-osteoporotic agent .

Propiedades

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJALUIVHRYQQB-XGYHSCOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Icariin
Reactant of Route 2
Reactant of Route 2
Icariin
Reactant of Route 3
Reactant of Route 3
Icariin
Reactant of Route 4
Icariin
Reactant of Route 5
Icariin
Reactant of Route 6
Icariin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.